molecular formula C12H19NO B1385429 N-[2-(3-Methylphenoxy)ethyl]-2-propanamine CAS No. 1040308-51-7

N-[2-(3-Methylphenoxy)ethyl]-2-propanamine

Cat. No. B1385429
CAS RN: 1040308-51-7
M. Wt: 193.28 g/mol
InChI Key: KTJJUEVOOLHUFF-UHFFFAOYSA-N
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Description

N-[2-(3-Methylphenoxy)ethyl]-2-propanamine, also known as NMPEA, is an organic amine compound that has gained increasing attention in recent years due to its potential applications in scientific research. NMPEA has a wide range of applications including synthesis, biomedical research, and laboratory experiments.

Scientific Research Applications

Chromatographic Analysis

  • Liquid Chromatography and Mass Spectral Analysis : Studies have developed analytical methods to distinguish N-[2-(3-Methylphenoxy)ethyl]-2-propanamine compounds from similar substances using reversed-phase liquid chromatographic conditions and mass spectral analysis. These techniques are crucial for forensic laboratories to differentiate between various similar compounds (Deruiter, Clark, & Noggle, 1990).

Synthesis and Design

  • Novel N-Substituted-Acyl Derivatives : Research into the design and synthesis of novel derivatives of N-[2-(3-Methylphenoxy)ethyl]-2-propanamine has been conducted. This includes the creation of new N-methyl-3-(1-naphthalenyloxy)-3-(2-thienyl) propanamine acyl derivatives, highlighting the ongoing exploration of novel compounds in this chemical class (Jing, 2010).

Analytical Characterization

  • Syntheses and Analytical Characterizations : The rise of new psychoactive substances has led to the synthesis and analytical characterization of various N-alkyl-arylcyclohexylamines, including compounds related to N-[2-(3-Methylphenoxy)ethyl]-2-propanamine. This research aids in the identification of new substances of abuse and contributes to forensic analysis (Wallach et al., 2016).

Molecular and Spectral Studies

  • NMR, Electronic Spectral Study, and Molecular Docking : Advanced techniques like NMR, electronic spectral study, and molecular docking have been employed to study compounds similar to N-[2-(3-Methylphenoxy)ethyl]-2-propanamine. This includes examining the conformational behavior, vibrational wave numbers, and potential biological activity of these molecules (Resmi et al., 2016).

properties

IUPAC Name

N-[2-(3-methylphenoxy)ethyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-10(2)13-7-8-14-12-6-4-5-11(3)9-12/h4-6,9-10,13H,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTJJUEVOOLHUFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCNC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3-Methylphenoxy)ethyl]-2-propanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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